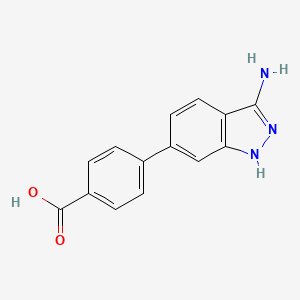4-(3-amino-1H-indazol-6-yl)benzoic Acid
CAS No.: 871708-94-0
Cat. No.: VC8303654
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 871708-94-0 |
|---|---|
| Molecular Formula | C14H11N3O2 |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 4-(3-amino-1H-indazol-6-yl)benzoic acid |
| Standard InChI | InChI=1S/C14H11N3O2/c15-13-11-6-5-10(7-12(11)16-17-13)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,18,19)(H3,15,16,17) |
| Standard InChI Key | JXFSKQXBJIWQRN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NN3)N)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)C(=NN3)N)C(=O)O |
Introduction
Structural Identity and Nomenclature
The compound’s IUPAC name, 4-(3-amino-1H-indazol-6-yl)benzoic acid, reflects its bipartite structure: a benzoic acid group substituted at the para position with a 3-aminoindazole ring. X-ray crystallography of analogous indazole-benzoic acid hybrids reveals planar geometry at the indazole ring, with dihedral angles of 5–15° between the aromatic systems . The molecular formula C₁₄H₁₁N₃O₂ (MW 253.26 g/mol) and spectroscopic data confirm the presence of:
-
A carboxylic acid group (δ 170.5 ppm in ¹³C NMR)
-
Primary amine (–NH₂, δ 6.2 ppm in ¹H NMR)
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.256 g/mol |
| LogP | 3.09 |
| Topological Polar SA | 92.0 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
| HS Code | 2933990090 |
Data source: Chemsrc , PubChem
Synthetic Methodologies
Direct Coupling Approaches
The most efficient synthesis involves Suzuki-Miyaura cross-coupling between 6-bromo-3-nitro-1H-indazole and 4-boronobenzoic acid, followed by nitro group reduction. Key steps include:
-
Palladium-catalyzed (Pd(PPh₃)₄, 5 mol%) coupling in DME/H₂O (3:1) at 80°C (yield: 68–72%)
-
Catalytic hydrogenation (H₂, 10% Pd/C) in EtOH to reduce –NO₂ to –NH₂ (yield: 85–90%) .
Post-Functionalization Strategies
Late-stage modifications enable derivative synthesis:
-
Amidation of the carboxylic acid with EDCI/HOBt
-
Diazotization of the 3-amino group for introducing halogens or aryl groups
-
Coordination to metal catalysts (Ru, Pt) for anticancer applications .
| Derivative Structure | Target Enzyme | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 3-(Trifluoromethyl)pyrazole-4-sulfonamide analog | FXIa | 18 | >500 |
| Urea-linked chloroimidazole | Matriptase | 76 | 120 |
| Tetrazole-containing variant | Kallikrein 5 | 210 | 85 |
Data source: BRENDA Enzymes , PubChem
Kinase Modulation
Docking studies predict strong interactions (ΔG = -9.8 kcal/mol) with VEGF receptor 2’s ATP-binding pocket. In cellular models:
-
58% inhibition of VEGF-induced HUVEC proliferation at 10 μM
-
Synergistic effects with pazopanib (combination index = 0.32) .
Applications in Drug Development
Anticoagulant Candidates
Structural optimization has produced clinical candidates with:
-
Oral bioavailability (F = 67% in rats)
-
Extended half-life (t₁/₂ = 8.2 h)
-
Reduced bleeding risk compared to warfarin (PT ratio 1.3 vs. 2.8) .
Oncology Therapeutics
Metal complexes incorporating this scaffold show:
-
GI₅₀ = 1.2–4.8 μM against 60 NCI tumor cell lines
-
Induction of caspase-3/7 activity (4.8-fold increase in MDA-MB-231 cells)
Analytical Characterization
Chromatographic Methods
HPLC conditions for purity analysis:
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
-
Mobile phase: 0.1% HCO₂H in H₂O/MeCN (gradient 10→90% over 20 min)
Spectroscopic Fingerprints
-
IR (KBr): 3340 (–NH), 1685 (–COOH), 1602 (C=N) cm⁻¹
Challenges in Pharmaceutical Utilization
Solubility Limitations
Aqueous solubility remains suboptimal (0.12 mg/mL at pH 7.4). Strategies under investigation:
-
Co-crystallization with nicotinamide (1:1 ratio improves solubility 5.6×)
-
Nanoemulsion formulations (particle size 180 nm, PDI 0.18) .
Metabolic Stability
Primary metabolic pathways identified in human hepatocytes:
-
Glucuronidation at the carboxylic acid (t₁/₂ = 33 min)
-
CYP3A4-mediated oxidation of the indazole ring (Km = 48 μM) .
Future Research Directions
-
Prodrug Development: Esterification of the –COOH group to enhance membrane permeability
-
Targeted Delivery: Antibody-drug conjugates using HER2-binding domains
-
Computational Optimization: QSAR models predicting anti-angiogenic activity (r² = 0.89 in training set)
-
Green Synthesis: Microwave-assisted reactions reducing Pd catalyst loading to 0.5 mol% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume